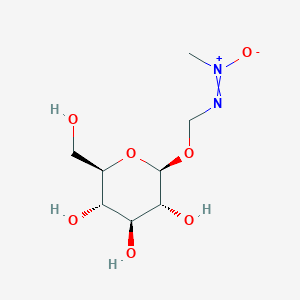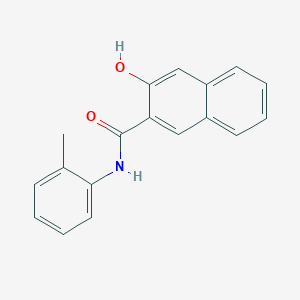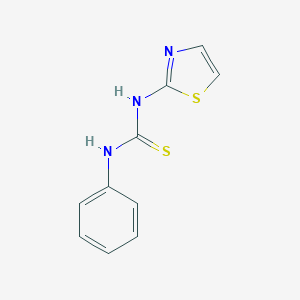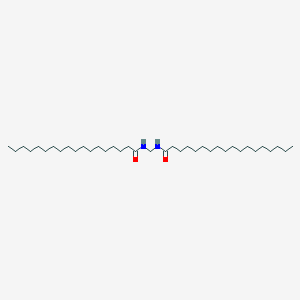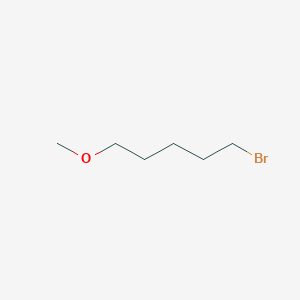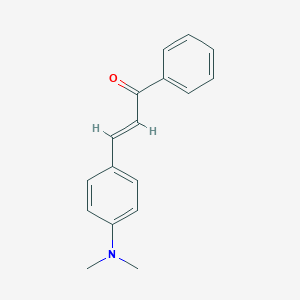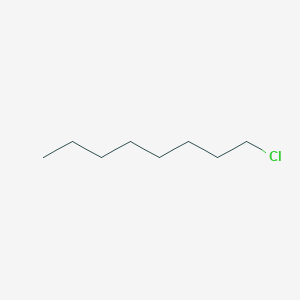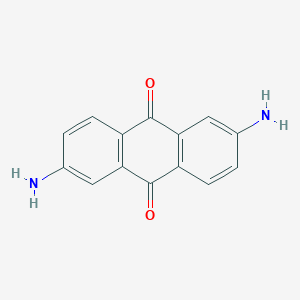
2,6-Diaminoanthraquinone
概要
説明
2,6-Diaminoanthraquinone (DQ) is a compound that has been used in various applications, including as a high-performance electrode material for supercapacitors . It is a light red-brown rhombic crystal with a melting point of 310-320°C. It is soluble in hot ethanol but insoluble in chloroform and xylene . It is also known to be an eye irritant and can emit toxic fumes of NOx when heated to decomposition .
Synthesis Analysis
DQ molecules have been covalently modified onto the surface of graphene (GO) via a nucleophilic displacement reaction between the epoxy groups on the surface of GO and the –NH2 groups of DQ molecules in the presence of ammonia . A new sulfamidic acid anthraquinone derivative was synthesized from 2,6-diaminoanthraquinone with high yields, designed for utilization in redox flow batteries .Molecular Structure Analysis
The structural and electronic properties related to the interaction of 2,6-diaminoanthraquinone and tetrads are key steps to elucidate the anticancer activity . DQ molecules were covalently modified onto the surface of graphene (GO) via a nucleophilic displacement reaction between the epoxy groups on the surface of GO and the –NH2 groups of DQ molecules in the presence of ammonia to form a composite material .Chemical Reactions Analysis
DQ molecules were covalently modified onto the surface of graphene (GO) via a nucleophilic displacement reaction between the epoxy groups on the surface of GO and the –NH2 groups of DQ molecules in the presence of ammonia to form a composite material . The rapid reversible faradaic reactions of DQ molecules are realized by means of the good conductivity of graphene .Physical And Chemical Properties Analysis
2,6-Diaminoanthraquinone is a light red-brown rhombic crystal with a melting point of 310-320°C. It is soluble in hot ethanol but insoluble in chloroform and xylene . It is also known to be an eye irritant and can emit toxic fumes of NOx when heated to decomposition .科学的研究の応用
Cathode for Sodium Ion Batteries
2,6-Diaminoanthraquinone is used in the preparation of conjugated porous polyimide poly(2,6-diaminoanthraquinone) benzamide (CP-PDAB). This compound has shown good stability and high performance as a cathode for sodium ion batteries . The CP-PDAB has a porous and loose structure, which facilitates the penetration of the electrolyte and buffers the volume change during charging/discharging .
Electrode Material for Supercapacitors
2,6-Diaminoanthraquinone molecules have been covalently modified onto the surface of graphene to form a composite material (DQ–RGO). This composite material combines the Faraday pseudocapacitance of 2,6-Diaminoanthraquinone with the double-layer capacitance of graphene, thus displaying outstanding electrochemical performance in acidic electrolyte solution .
Cathode in Lithium Ion Batteries
Polyquinoneimines (PQIs), synthesized by the polycondensation reaction of 2,6-diaminoanthraquinone and the anhydrides, were used as a cathode in lithium ion batteries (LIBs). Electrochemical analysis reveals that PQIs exhibit the combined electrochemical properties of the two monomers .
作用機序
Target of Action
The primary target of 2,6-Diaminoanthraquinone (DAQ) is the electrochemical capacitor . DAQ is a redox-active molecule that is anchored on amino functionalized biomass porous carbon (FWS) via strong hydrogen bonding interaction .
Mode of Action
The protophilic C=O sites on the DAQ provide additional faradaic pseudocapacitance for biomass carbon-based electrode through fast redox reactions . The surface functionalization of porous carbon enhances the interaction between the porous carbon and DAQ molecule, which inhibits the detachment of DAQ and significantly improves the electrochemical stability of the composite electrode .
Biochemical Pathways
The biochemical pathway of DAQ involves the fast redox reactions at the protophilic C=O sites on the DAQ . These reactions provide additional faradaic pseudocapacitance for biomass carbon-based electrode .
Pharmacokinetics
Its strong hydrogen bonding interaction with amino functionalized biomass porous carbon (fws) suggests that it may have good stability .
Result of Action
The result of DAQ’s action is the significant improvement in the electrochemical stability of the composite electrode . The optimized DAQ@FWS composite exhibits excellent specific capacitance of 424.9 F g -1 at 1 A g -1 with a stable capacity retention of 93.1% over 10,000 cycles at 10 A g -1 .
Action Environment
The action of DAQ is influenced by the environment in which it is used. For instance, in an electrochemical capacitor, the stability and efficacy of DAQ are enhanced when it is anchored on amino functionalized biomass porous carbon (FWS) .
Safety and Hazards
2,6-Diaminoanthraquinone is known to be an eye irritant. Mutation data has been reported. When heated to decomposition, it emits toxic fumes of NOx . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and store in a well-ventilated place .
将来の方向性
The amino functionalization of biomass porous carbon to anchor redox active organic quinones is promising as an effective strategy to fabricate superior performance supercapacitor electrode material . The DQ–RGO composite acted as the negative electrode and Th–GH acted as the positive electrode to construct an asymmetric supercapacitor (ASC). The ASC exhibited an energy density of 14.2 W h kg −1 along with a power density of 0.763 kW kg −1 and long cycling durability .
特性
IUPAC Name |
2,6-diaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOWBWVMZPPPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059614 | |
| Record name | 9,10-Anthracenedione, 2,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 2,6-Diaminoanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19498 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,6-Diaminoanthraquinone | |
CAS RN |
131-14-6 | |
| Record name | 2,6-Diaminoanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diaminoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diaminoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 2,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diaminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIAMINOANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DY0EUZ2ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
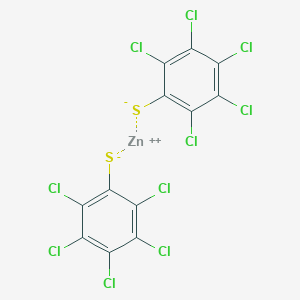
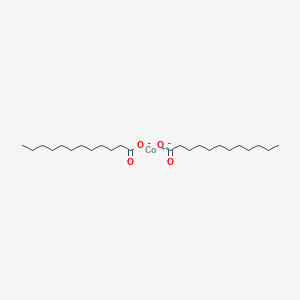

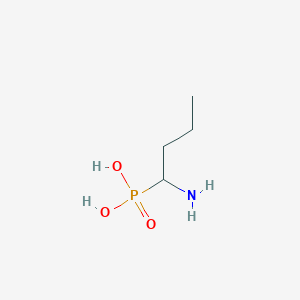
![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)
